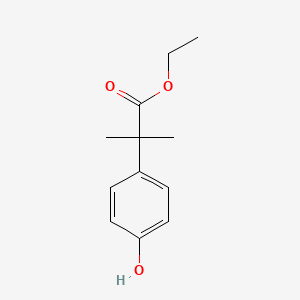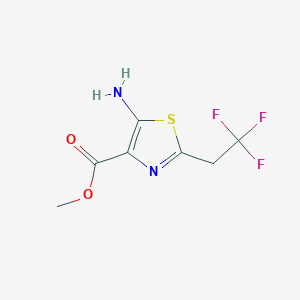![molecular formula C16H18ClN3O2S B2559387 2-chloro-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]pyridine-4-carboxamide CAS No. 1119210-93-3](/img/structure/B2559387.png)
2-chloro-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]pyridine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]pyridine-4-carboxamide, also known as CT-707, is a small molecule drug that has been developed for the treatment of cancer. It belongs to the class of drugs known as protein kinase inhibitors, which are designed to block the activity of specific enzymes that are involved in the growth and survival of cancer cells.
作用機序
2-chloro-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]pyridine-4-carboxamide works by binding to the ATP-binding site of these protein kinases, which prevents them from phosphorylating their downstream targets. This leads to a disruption of the signaling pathways that are necessary for cancer cells to grow and divide, ultimately leading to their death.
Biochemical and Physiological Effects:
In addition to its effects on cancer cells, 2-chloro-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]pyridine-4-carboxamide has also been shown to have other biochemical and physiological effects. For example, it has been shown to inhibit the activity of the enzyme CYP3A4, which is involved in the metabolism of many drugs. This could potentially lead to drug-drug interactions if 2-chloro-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]pyridine-4-carboxamide is co-administered with other drugs that are metabolized by this enzyme.
実験室実験の利点と制限
One advantage of 2-chloro-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]pyridine-4-carboxamide is its specificity for certain protein kinases, which allows for targeted inhibition of these enzymes without affecting other cellular processes. However, one limitation is that it may not be effective against all tumor types, and further research is needed to determine which patients would benefit most from this treatment.
将来の方向性
There are several potential future directions for the development of 2-chloro-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]pyridine-4-carboxamide. One possibility is to combine it with other targeted therapies to enhance its efficacy against certain tumor types. Another possibility is to explore its potential for use in combination with immunotherapy, which has shown promising results in the treatment of some cancers. Additionally, further research is needed to better understand the safety and efficacy of 2-chloro-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]pyridine-4-carboxamide in human clinical trials.
合成法
The synthesis of 2-chloro-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]pyridine-4-carboxamide involves several steps, including the reaction of 2-chloro-4-pyridinecarboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 2-(morpholin-4-yl)-2-(thiophen-2-yl)ethylamine to form the intermediate amide, which is subsequently treated with acetic anhydride to form the final product.
科学的研究の応用
2-chloro-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]pyridine-4-carboxamide has been extensively studied in preclinical models of cancer, where it has shown promising activity against a range of different tumor types. It has been shown to inhibit the activity of several different protein kinases that are involved in cancer cell growth and survival, including FGFR1, FGFR2, FLT3, and PDGFRα.
特性
IUPAC Name |
2-chloro-N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3O2S/c17-15-10-12(3-4-18-15)16(21)19-11-13(14-2-1-9-23-14)20-5-7-22-8-6-20/h1-4,9-10,13H,5-8,11H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OACFKELCGSFIRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CNC(=O)C2=CC(=NC=C2)Cl)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(benzo[d]thiazol-2-yl)-5-bromothiophene-2-carboxamide](/img/structure/B2559305.png)

![N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-2-(trifluoromethoxy)benzamide](/img/structure/B2559309.png)


![Tert-butyl 2-(aminomethyl)spiro[2.3]hexane-2-carboxylate](/img/structure/B2559312.png)
![N-(2-(N-(3-isopropoxypropyl)sulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2559315.png)
![1-{2-[(4-Chlorophenyl)sulfanyl]-4-methyl-3-quinolinyl}-1-ethanone](/img/structure/B2559316.png)
![1-[(1S,2R)-2-Aminocyclopentyl]pyrrolidin-3-ol](/img/structure/B2559317.png)


![N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-3,5-dimethoxybenzamide](/img/structure/B2559323.png)

